YKL-05-099 is a potent, selective pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC50 values of approximately 10 nM, 40 nM, and 30 nM, respectively. Originally developed as a structural evolution of the benchmark probe HG-9-91-01, YKL-05-099 features a 6,6-bicyclic pyrimidopyrimidinone core and specific side-chain substitutions designed to overcome the severe pharmacokinetic limitations of early-generation SIK inhibitors. For procurement and material selection, its defining value lies in its exceptional aqueous solubility (428 μM in PBS) and high microsomal stability, making it the definitive chemical probe for translating SIK-dependent biological mechanisms—such as inflammatory cytokine modulation, osteogenesis, and leukemia progression—from in vitro assays to in vivo mammalian models [1].
Substituting YKL-05-099 with earlier-generation SIK inhibitors, such as HG-9-91-01 or broad-spectrum MARK/AMPK inhibitors like MRT199665, fundamentally compromises in vivo experimental integrity. While HG-9-91-01 exhibits extreme in vitro potency, it is rapidly degraded by liver microsomes and exhibits poor systemic exposure, rendering it virtually useless for systemic dosing in animal models. Furthermore, generic analogs lacking the specific ortho-methoxy and 1-methylpiperidine substitutions of YKL-05-099 suffer from off-target kinase liabilities and elevated cellular toxicity. Procuring YKL-05-099 ensures that researchers bypass these pharmacokinetic bottlenecks, achieving sustained target engagement (t1/2 > 7 hours) without the confounding metabolic abnormalities or off-target effects associated with less refined structural analogs[1].
YKL-05-099 was explicitly engineered to resist the rapid hepatic degradation that plagues HG-9-91-01. Quantitative pharmacokinetic profiling demonstrates that YKL-05-099 remains stable in mouse liver microsomes for over 2 hours. Following a 20 mg/kg intraperitoneal administration, it exhibits a prolonged half-life (t1/2 > 7 hours), maintaining free serum concentrations above the SIK2 IC50 for more than 16 hours[1].
| Evidence Dimension | Microsomal stability and systemic half-life |
| Target Compound Data | Stable in liver microsomes > 2 hours; systemic t1/2 > 7 hours |
| Comparator Or Baseline | HG-9-91-01 (Rapidly degraded in liver microsomes; unsuitable for systemic dosing) |
| Quantified Difference | Transformation from rapid clearance to >16 hours of therapeutic target coverage |
| Conditions | Mouse liver microsomes and in vivo C57BL/6 mouse IP dosing (20 mg/kg) |
This prolonged stability is the primary reason buyers must select YKL-05-099 over HG-9-91-01 for any animal-based efficacy studies.
A major bottleneck in kinase inhibitor procurement is poor aqueous solubility, which complicates dosing vehicle preparation. YKL-05-099 overcomes this with a highly optimized structure that achieves an aqueous solubility of 428 ± 11 μM in standard Phosphate-Buffered Saline (PBS). This allows for straightforward formulation in standard vehicles without precipitation, ensuring reproducible dosing and high bioavailability [1].
| Evidence Dimension | Aqueous solubility in PBS |
| Target Compound Data | 428 ± 11 μM |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (typically <10 μM in PBS) |
| Quantified Difference | Orders of magnitude higher aqueous solubility, enabling stable aqueous formulations |
| Conditions | Phosphate-Buffered Saline (PBS) at physiological pH |
High aqueous solubility drastically simplifies vehicle formulation and ensures consistent, reproducible dosing in preclinical animal models.
In addition to pharmacokinetic improvements, the structural modifications in YKL-05-099—specifically the methoxy substitution at the ortho position of the 2-anilino group—significantly reduce cellular toxicity compared to unsubstituted analogs. Assays confirm that YKL-05-099 is non-toxic to cells at concentrations up to 10 μM, providing a wide therapeutic window for target validation without confounding apoptotic or necrotic artifacts [1].
| Evidence Dimension | Cellular toxicity threshold |
| Target Compound Data | Non-toxic at ≤ 10 μM |
| Comparator Or Baseline | Unsubstituted analog YKL-05-095 (exhibits higher baseline toxicity and lower selectivity) |
| Quantified Difference | Safe operational window extended up to 10 μM with improved kinase selectivity |
| Conditions | Cellular viability assays in macrophage and dendritic cell cultures |
A wide non-toxic concentration range ensures that observed biological phenotypes are strictly due to SIK inhibition rather than generalized chemical toxicity.
Because of its >16-hour target coverage and high solubility, YKL-05-099 is the preferred compound for studying innate immune activation, specifically for modulating macrophage and dendritic cell cytokine responses (e.g., increasing IL-10 and suppressing TNF-α) in live animal models [1].
YKL-05-099 is utilized to suppress MEF2C function and halt disease progression in AML models, where in vivo stability is strictly required to maintain continuous SIK3 inhibition over multi-day dosing regimens[2].
The compound is highly suited for systemic administration in hypogonadal or ovariectomized mouse models to investigate SIK-dependent increases in bone formation rates and osteoblast numbers, applications where rapid-clearance analogs like HG-9-91-01 would fail [3].
YKL-05-099 is procured to selectively block SIK in high-salt diet models, preventing kidney damage and oxidative stress through sustained systemic exposure that cannot be achieved with first-generation inhibitors[4].